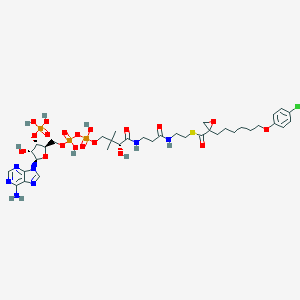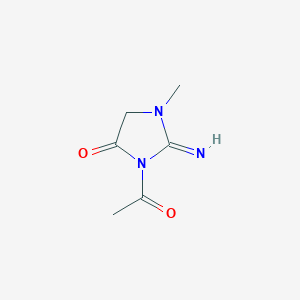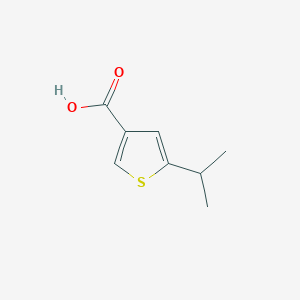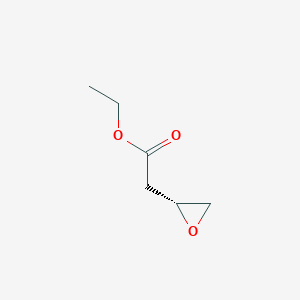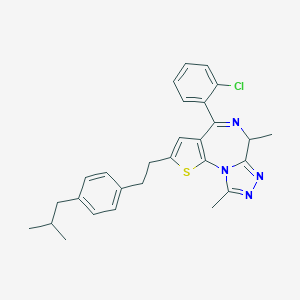![molecular formula C6H9NO4 B039575 (1S,2R)-2-[(S)-氨基(羧基)甲基]环丙烷-1-羧酸 CAS No. 117857-95-1](/img/structure/B39575.png)
(1S,2R)-2-[(S)-氨基(羧基)甲基]环丙烷-1-羧酸
描述
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids often involves innovative strategies to introduce the cyclopropane ring into the amino acid framework. For instance, methods such as iodocarbocyclization, azidation, saponification, and reduction have been utilized to synthesize related compounds (Mangelinckx et al., 2019). Additionally, Wittig olefination has proven to be a powerful tool for synthesizing cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela et al., 1996).
Molecular Structure Analysis
The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which significantly influences the physical and chemical properties of these compounds. X-ray crystallography studies have provided insights into the conformation and structural aspects of these molecules (Cetina et al., 2004).
Chemical Reactions and Properties
Cyclopropane amino acids undergo various chemical reactions, reflecting their unique reactivity due to the strained cyclopropane ring. For example, they can participate in cyclopropanation processes to form more complex structures (Szakonyi & Fülöp, 2002). Their reactivity is also influenced by the presence of amino and carboxylic functional groups, enabling a wide range of chemical transformations.
科学研究应用
-
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
- Method : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels by being secreted in microbes and plants .
- Results : The study provides a comprehensive analysis of the chemical properties and biological activities of siderophores, demonstrating their wide prospects in scientific research and practical applications .
-
Functionalized Silica Nanoparticles (SiO2 NPs)
- Application : SiO2 NPs have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These properties make them suitable for various applications .
- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted . The role of the surface modification step on the various properties of the silica surface is demonstrated .
- Results : The study discusses the current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to address these issues and future perspectives for additional improvement .
-
1-Aminocyclopropane 1-Carboxylic Acid (ACC) and Its Role as an Ethylene-Independent Growth Regulator
- Application : ACC is the direct precursor of the plant hormone ethylene and plays a signaling role independent of the biosynthesis . It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
- Method : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results : The study summarizes the role of ACC in regulating plant development and its involvement in various biological processes .
-
Inductively Coupled Plasma Emission Spectroscopy (ICP-AES)
- Application : ICP-AES allows for the convenient, simultaneous determination of a number of chemical elements in solutions .
- Method : The technique involves the use of inductively coupled plasmas as excitation sources for atomic emission spectroscopy .
- Results : The method has been used for more than 20 years of research, development, and application in the field of ICP and related plasma sources .
-
Vitamin A and Its Role in Biological Processes
- Application : Vitamin A, an essential micronutrient, is integral to various biological processes crucial for organismal development and maintenance . It plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation .
- Method : Dietary sources of vitamin A encompass preformed retinol, retinyl esters, and provitamin A carotenoids . Retinoic acid (RA), a key component, is synthesized from these sources .
- Results : The study discusses the structure-activity relationships and therapeutic applications of Vitamin A .
-
Silica-Based Nanoparticles and Their Applications
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted . The role of the surface modification step on the various properties of the silica surface is demonstrated .
- Results : The study discusses the current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement .
未来方向
Future research could focus on developing more eco-friendly and efficient methods for the synthesis of such compounds . In addition, the versatile role of carboxylic acids in Pd-catalysed proximal and distal C–H activation reactions could be further explored . The mechanism and engineering of the enzymes required for forming the unique cyclopropane structure motif could also be a focus of future research .
属性
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
CAS RN |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



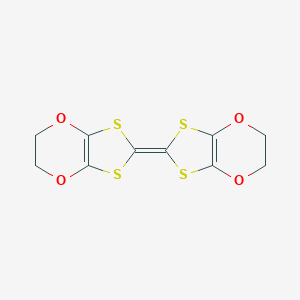
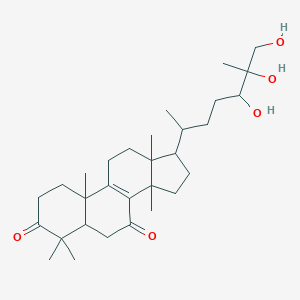
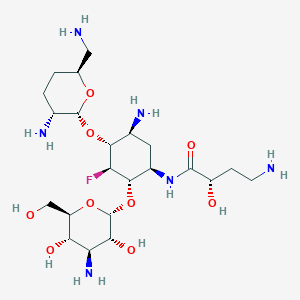
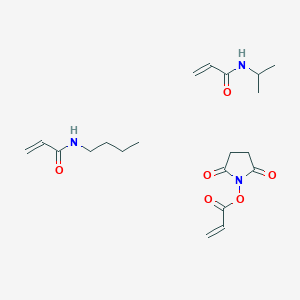
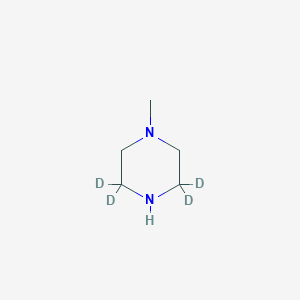
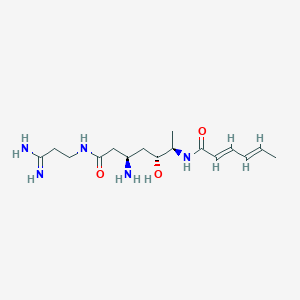
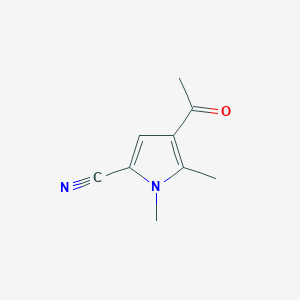
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
